4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile 4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile
Brand Name: Vulcanchem
CAS No.: 2548981-06-0
VCID: VC11810252
InChI: InChI=1S/C16H20FN3O2S/c17-16-10-13(11-18)2-3-14(16)12-19-6-1-7-20(9-8-19)23(21,22)15-4-5-15/h2-3,10,15H,1,4-9,12H2
SMILES: C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=C(C=C(C=C3)C#N)F
Molecular Formula: C16H20FN3O2S
Molecular Weight: 337.4 g/mol

4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile

CAS No.: 2548981-06-0

Cat. No.: VC11810252

Molecular Formula: C16H20FN3O2S

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile - 2548981-06-0

Specification

CAS No. 2548981-06-0
Molecular Formula C16H20FN3O2S
Molecular Weight 337.4 g/mol
IUPAC Name 4-[(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)methyl]-3-fluorobenzonitrile
Standard InChI InChI=1S/C16H20FN3O2S/c17-16-10-13(11-18)2-3-14(16)12-19-6-1-7-20(9-8-19)23(21,22)15-4-5-15/h2-3,10,15H,1,4-9,12H2
Standard InChI Key ZVGREPFJLHGSTJ-UHFFFAOYSA-N
SMILES C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=C(C=C(C=C3)C#N)F
Canonical SMILES C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=C(C=C(C=C3)C#N)F

Introduction

4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile is an organic compound characterized by its unique structural features, including a cyclopropanesulfonyl group, a diazepane ring, and a fluorobenzonitrile moiety. This compound is of interest in various fields due to its potential applications in chemistry, biology, and medicine.

Synthesis Methods

The synthesis of compounds similar to 4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile typically involves multiple steps, including nucleophilic substitution and amidation reactions. The process may start with the preparation of cyclopropanesulfonyl chloride, which reacts with 1,4-diazepane to form an intermediate. This intermediate is then reacted with a suitable fluorobenzyl chloride under controlled conditions to yield the final compound.

Chemical Reactions and Applications

  • Oxidation: The compound can undergo oxidation using common oxidizing agents like potassium permanganate or hydrogen peroxide, potentially forming sulfonic acid derivatives.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorobenzonitrile moiety or the diazepane ring, resulting in various substituted derivatives.

Comparison with Similar Compounds

Similar compounds, such as those containing the cyclopropanesulfonyl group or diazepane ring, share structural features but differ in specific moieties. For example, 3-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile has a similar structure but with variations in substituents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator